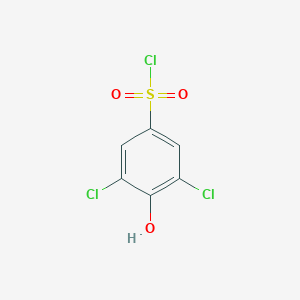

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

Description

Properties

IUPAC Name |

3,5-dichloro-4-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELFLPJWVRGXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371073 | |

| Record name | 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13432-81-0 | |

| Record name | 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13432-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation and Chlorination of Phenolic Precursors

The compound is typically derived from 2,4-dichlorophenol through sequential sulfonation and chlorination. In the primary step, 2,4-dichlorophenol reacts with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group. This exothermic reaction requires precise temperature control (35–40°C) to avoid side reactions such as over-sulfonation or decomposition. A minimum of 4.5 equivalents of ClSO₃H is necessary to ensure complete conversion, with higher equivalents (up to 7) improving yield but increasing HCl gas evolution.

Key Reaction:

Amination and Dehalogenation

The intermediate sulfonyl chloride is treated with aqueous or anhydrous ammonia to form 3,5-dichloro-4-hydroxybenzenesulfonamide. This step occurs in solvents like methylene chloride at temperatures below 15°C to prevent byproduct formation. Subsequent dehalogenation via catalytic hydrogenation (Pd/C or Raney nickel) under alkaline conditions removes chlorine substituents, yielding the final product. Sodium hydroxide (3–5 equivalents) facilitates dehalogenation at 75–100°C under hydrogen pressure.

Industrial Production Methods

Large-Scale Sulfonation Reactor Design

Industrial reactors utilize corrosion-resistant materials (e.g., glass-lined steel) to handle ClSO₃H. Continuous stirred-tank reactors (CSTRs) maintain temperatures at 35–40°C with automated HCl scrubbing systems. Quenching employs chilled water instead of ice to reduce costs, with subsurface addition minimizing thermal runaway risks.

Table 1: Industrial Sulfonation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| ClSO₃H Equivalents | 4.6–5.4 | Maximizes conversion |

| Reaction Temperature | 35–40°C | Prevents decomposition |

| Quench Temperature | 0–60°C | Reduces byproducts |

Solvent and Catalyst Selection

Methylene chloride is preferred for its immiscibility with aqueous phases, simplifying post-reaction separation. Catalytic hydrogenation uses 5% Pd/C (1–5% catalyst loading) under 10–30% NaOH solutions, achieving >90% dehalogenation efficiency.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Table 2: Effect of ClSO₃H Equivalents on Yield

| ClSO₃H (eq) | Yield (%) | Purity (%) |

|---|---|---|

| 4.0 | 62 | 85 |

| 4.5 | 78 | 92 |

| 5.0 | 89 | 96 |

Solvent Systems

-

Sulfonation: Neat conditions (no solvent) reduce waste but require rigorous temperature control.

-

Amination: Methylene chloride enhances solubility of sulfonyl chloride, enabling faster ammonia diffusion.

Analytical Validation of Synthesis

Spectroscopic Characterization

-

NMR Spectroscopy: <sup>1</sup>H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and hydroxyl groups (δ 10–12 ppm). <sup>13</sup>C NMR confirms sulfonyl (δ 125–135 ppm) and chloro-substituted carbons.

-

IR Spectroscopy: Peaks at 1170 cm<sup>-1</sup> (S=O stretch) and 750 cm<sup>-1</sup> (C-Cl) validate functional groups.

Chromatographic Monitoring

-

HPLC: Reverse-phase C18 columns with UV detection (254 nm) track reaction progress. Retention times: sulfonyl chloride (8.2 min), sulfonamide (6.7 min).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield sulfonamides, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride typically involves chlorination of 4-hydroxybenzenesulfonyl chloride under controlled conditions to achieve selective substitution at the 3 and 5 positions of the benzene ring. It is known for its electrophilic nature, allowing it to undergo nucleophilic substitution reactions with amines, alcohols, and phenols, forming sulfonamides and sulfonic esters .

Chemistry

- Intermediate in Organic Synthesis : It serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for specific reactivity patterns that are exploited in synthetic pathways.

Biology

- Biochemical Assays : The compound is used in preparing biologically active molecules and as a reagent in biochemical assays. For instance, it has been employed in a chromogenic system for the kinetic determination of enzymes like 5′-nucleotidase.

Medicine

- Pharmaceutical Development : It plays a role in synthesizing pharmaceutical compounds. The sulfonyl chloride group is crucial for creating sulfonamides, which have significant therapeutic applications.

Industry

- Dyes and Pigments Production : In industrial settings, it is utilized in manufacturing dyes and pigments due to its unique chemical properties that allow for vibrant color formation.

Data Table: Applications Overview

| Application Area | Specific Use | Examples |

|---|---|---|

| Chemistry | Organic Synthesis | Intermediate for various organic compounds |

| Biology | Biochemical Assays | Reagent in enzyme assays like 5′-nucleotidase |

| Medicine | Drug Development | Synthesis of sulfonamide antibiotics |

| Industry | Dyes and Pigments | Production of colorants with specific hues |

Case Studies

-

Enzyme Assay Development :

A study demonstrated the efficacy of this compound as a chromogenic substrate for detecting enzyme activity. The compound's ability to undergo nucleophilic substitution allowed for the development of a one-step kinetic assay that simplified the detection process while providing accurate results. -

Synthesis of Sulfonamides :

Research highlighted its role in synthesizing various sulfonamide derivatives that exhibit antibacterial properties. The compound's reactivity with primary amines facilitated the formation of sulfonamides that were tested against common bacterial strains, showcasing promising results . -

Industrial Dye Production :

An industrial application case involved using this compound in producing a specific class of azo dyes. The unique chlorinated structure contributed to the stability and vibrancy of the dyes produced, leading to enhanced marketability within textile industries .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound Name | CAS | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride | 13432-81-0 | 261.51 | -SO₂Cl, -OH, -Cl | Sulfonyl chloride, dichloro-substituted aromatic ring |

| 3,5-Dichloro-4-hydroxybenzaldehyde | 2314-36-5 | 205.44 | -CHO, -OH, -Cl | Aldehyde group replaces sulfonyl chloride |

| 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride | N/A | 421.62 | -SO₂Cl, -O-(2-Cl-4-NO₂-C₆H₃), -Cl | Phenoxy substituent with nitro and chlorine groups |

| Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) | 331-39-5 | 180.16 | -COOH, -CH=CH₂, -OH | Acrylic acid backbone with dihydroxy substitution |

Notes:

- The sulfonyl chloride group in 13432-81-0 confers high electrophilicity, enabling nucleophilic substitution reactions, whereas the aldehyde group in 2314-36-5 is more prone to oxidation or condensation .

- The phenoxy-substituted derivative (421.62 g/mol) includes a nitro group, enhancing its utility in electrophilic aromatic substitution and explosive/dye synthesis .

- Caffeic Acid lacks halogenation but features conjugated double bonds and carboxylic acid groups, making it suitable for antioxidant or pharmaceutical applications .

Reactivity and Solubility

- This compound : Hydrolyzes in water due to the sulfonyl chloride group; reactive in anhydrous solvents like dichloromethane or THF .

- 3,5-Dichloro-4-hydroxybenzaldehyde : Stable in water but reacts with nucleophiles (e.g., amines) via aldehyde group .

- Phenoxy-substituted derivative: Enhanced solubility in polar aprotic solvents (e.g., DMF) due to nitro group; hydrolyzes slowly compared to parent sulfonyl chloride .

- Caffeic Acid: Soluble in ethanol and water; participates in redox reactions and free radical scavenging .

Commercial Availability and Demand

Biological Activity

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride (CAS No. 13432-81-0) is a sulfonyl chloride compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₆H₃Cl₃O₃S

- Molecular Weight : 261.51 g/mol

- Melting Point : 118-119 °C

- Purity : ≥97%

This compound features a hydroxyl group and two chlorine substituents on a benzene ring, contributing to its electrophilic nature and reactivity in various chemical reactions.

Target of Action

The compound primarily acts as an electrophile, engaging in nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. This property allows it to form sulfonamides and sulfonic esters, which are crucial in biological systems.

Mode of Action

The electrophilic nature of sulfonyl chlorides enables them to react with nucleophiles, resulting in the formation of stable products that can influence biological pathways. For instance, it has been utilized in the determination of enzyme activities through chromogenic assays, particularly for 5′-nucleotidase .

Environmental Influence

The biological activity of this compound can be affected by environmental factors such as pH and temperature. It is known to hydrolyze in aqueous environments, which can impact its stability and efficacy .

Biological Applications

This compound has several applications across different fields:

- Synthesis of Biologically Active Compounds : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Assays : The compound is employed as a reagent in various biochemical assays due to its ability to form chromogenic products.

- Research Applications : It is used in studies focused on enzyme kinetics and mechanisms due to its reactivity with nucleophiles.

Study on Cyclic Tetramers

Research conducted on the cyclic tetramers formed from this compound revealed insights into the conformational flexibility and interactions of these compounds. Temperature-dependent NMR studies indicated that these tetramers retain conformational flexibility, which is crucial for understanding their reactivity .

Enzyme Inhibition Studies

Another study highlighted the potential inhibitory effects of sulfonyl chlorides on specific enzymes. The compound was tested against various nucleotidases, demonstrating significant inhibition rates that could be useful in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | Hydroxyl at position 2 | Different substitution pattern affects reactivity |

| 2,4-Dichlorophenol-6-sulfonyl chloride | Chlorination at different positions | Varies in biological activity due to structural differences |

This compound is unique due to its specific substitution pattern that imparts distinct chemical reactivity compared to similar compounds.

Q & A

Q. What are the critical steps in synthesizing 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation and halogenation of a phenolic precursor. Key steps include:

- Chlorination : Use of Cl2 or SO2Cl2 under controlled temperatures (0–5°C) to avoid over-chlorination.

- Sulfonation : Introducing the sulfonyl group via H2SO4 or chlorosulfonic acid, requiring anhydrous conditions.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of chlorinating agents (e.g., 1.2–1.5 eq Cl2) to minimize side products. Reaction yields improve with slow addition of reagents and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR shows aromatic protons (δ 7.2–8.1 ppm) and hydroxyl (-OH) at δ 10–12 ppm. <sup>13</sup>C NMR confirms sulfonyl (δ 125–135 ppm) and chloro-substituted carbons.

- IR : Peaks at 1170 cm<sup>-1</sup> (S=O stretching) and 750 cm<sup>-1</sup> (C-Cl).

- Mass Spectrometry (MS) : Molecular ion [M]<sup>+</sup> at m/z 245 (calculated for C6H3Cl2O3S). Prioritize fragmentation patterns to confirm substituent positions .

Q. What are the common impurities formed during synthesis, and how can they be identified and separated?

- Methodological Answer :

- Impurities : Residual starting materials (e.g., 3,5-dichlorophenol) or over-chlorinated derivatives (e.g., 2,3,5-trichloro analogs).

- Separation : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Confirm purity via melting point (mp 83–87°C) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Focus on the sulfonyl chloride group’s electrophilicity.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack. Compare with experimental kinetic data to validate models .

Q. What strategies resolve discrepancies in reported reaction yields when using different catalysts?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl3 vs. FeCl3) under identical conditions.

- Data Analysis : Use ANOVA to assess statistical significance of yield variations. Cross-reference with catalyst loading (5–10 mol%) and reaction time (2–24 hrs). Contradictions often arise from moisture sensitivity or catalyst deactivation .

Q. How does the compound’s stability under various storage conditions affect experimental reproducibility?

- Methodological Answer :

- Stability Studies : Store samples in amber vials at –20°C under argon. Monitor degradation via periodic HPLC (retention time shifts indicate hydrolysis of the sulfonyl chloride group).

- Humidity Control : Use desiccants to prevent hydrolysis. Stability data shows >95% purity retention at 6 months when stored properly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.